molecular formula C4H6N2S B1347112 2,5-Dimethyl-1,3,4-thiadiazole CAS No. 27464-82-0

2,5-Dimethyl-1,3,4-thiadiazole

Cat. No.: B1347112
CAS No.: 27464-82-0
M. Wt: 114.17 g/mol
InChI Key: JXQGICFGPUAVLJ-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-1,3,4-thiadiazole” is a chemical compound with the empirical formula C4H6N2S . It has a molecular weight of 114.17 . The compound is used for synthesis in various chemical reactions .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole molecules, which include “this compound”, involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine also yields 1,3,4-thiadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string Cc1nnc(C)s1 . The InChI representation is 1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3 .


Chemical Reactions Analysis

The 1,3,4-thiadiazole molecules, including “this compound”, are characterized by their reactivity in various chemical reactions. They are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a boiling point of 202 °C at 1013 hPa and a melting point of 61-64 °C . The compound is stored at a temperature between 2-30°C .

Scientific Research Applications

Chemical Synthesis and Modification

  • 2,5-Dimethyl-1,3,4-thiadiazole has been used in chemical synthesis, specifically in the efficient monohydroxyarylation and symmetrical bis-hydroxyarylation of carbonyl derivatives. This allows the preparation of various thiadiazole derivatives with potential applications in medicinal chemistry and materials science (Cousin et al., 1999).

Biological and Pharmacological Properties

  • Research has focused on the biological activities of 1,3,4-thiadiazole derivatives, noting their potential anticancer properties, along with applications as diuretics, antibacterial, antifungal, antitubercular, and leishmanicidal agents. These derivatives target various enzymes, showing potential for diverse therapeutic applications (Matysiak, 2015).

Molecular Synthesis and Analysis

  • Another research area involves the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which are then analyzed for their structural and biological properties. These compounds have shown promise in DNA protection and antimicrobial activity, as well as potential for use in chemotherapy (Gür et al., 2020).

Corrosion Inhibition

  • Studies on the use of thiadiazole derivatives as corrosion inhibitors, particularly in acidic environments, have been conducted. These compounds have shown efficacy in protecting metals like steel from corrosion, making them valuable in industrial applications (Bentiss et al., 2007).

Antimicrobial Activity

  • The development and evaluation of novel heterocyclic compounds containing 1,3,4-thiadiazole moieties have been explored for their antimicrobial activities. Some of these compounds have demonstrated promising results against various microorganisms (Farghaly et al., 2011).

Safety and Hazards

“2,5-Dimethyl-1,3,4-thiadiazole” has an LD50 of 1000 mg/kg in rats, indicating its oral toxicity . It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 according to GHS . It may cause harm if swallowed, skin irritation, and serious eye irritation .

Biochemical Analysis

Biochemical Properties

2,5-Dimethyl-1,3,4-thiadiazole plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as ketohexokinase and glucocorticoid receptors . These interactions are crucial as they can influence the metabolic pathways and regulatory mechanisms within cells. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, certain derivatives of 1,3,4-thiadiazole have demonstrated pro-apoptotic and cell cycle arrest properties in cancer cells . This indicates that this compound can potentially alter cell function by inducing apoptosis and affecting the cell cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to interact with CDK1, a crucial enzyme in cell cycle regulation . This interaction can result in the inhibition of CDK1 activity, thereby affecting cell division and proliferation. Additionally, changes in gene expression have been observed, further highlighting its impact at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, the compound’s stability at different temperatures and its degradation products can affect its efficacy and safety in in vitro and in vivo studies . Long-term exposure to this compound has been associated with sustained changes in cellular functions, indicating its potential for chronic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial activity . At higher doses, toxic or adverse effects can be observed. For instance, high doses of this compound have been associated with toxicity in animal models, highlighting the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it has been shown to affect the metabolic flux and levels of metabolites in certain pathways . These interactions can influence the overall metabolic balance within cells, thereby affecting their function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in various biochemical processes and can determine its efficacy in therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-5-6-4(2)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQGICFGPUAVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067315
Record name 1,3,4-Thiadiazole, 2,5-dimethyl-
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Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27464-82-0
Record name 2,5-Dimethyl-1,3,4-thiadiazole
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Record name 2,5-Dimethyl-1,3,4-thiadiazole
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Record name 2,5-Dimethylthiadiazole
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Record name 1,3,4-Thiadiazole, 2,5-dimethyl-
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Record name 1,3,4-Thiadiazole, 2,5-dimethyl-
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Record name 2,5-dimethyl-1,3,4-thiadiazole
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Record name 2,5-DIMETHYL-1,3,4-THIADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-dimethyl-1,3,4-thiadiazole?

A1: this compound has a molecular formula of C4H6N2S and a molecular weight of 114.18 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have used various spectroscopic techniques to characterize this compound. This includes 14N nuclear quadrupole resonance [], infrared (IR) spectroscopy, electronic spectroscopy, mass spectrometry, and 1H NMR spectroscopy []. These techniques provide information about the compound's structure, bonding, and electronic properties.

Q3: How can this compound be synthesized?

A3: Several synthetic routes have been explored for this compound. One approach involves reacting this compound with aromatic carboxylic acid esters in the presence of sodium hydride, leading to the formation of phenacyl-1,3,4-thiadiazoles []. Another method involves using a Knoevenagel condensation reaction with this compound and mono- and dialdehydes from the benzene and thiophene series [].

Q4: What is known about the reactivity of this compound?

A4: Research indicates that this compound undergoes lateral lithiation with n-butyllithium, yielding the corresponding acetic acid derivative upon carboxylation []. This reactivity highlights the potential of this compound as a building block for more complex molecules.

Q5: Can this compound be used to synthesize polymers?

A5: Yes, this compound has been employed as a monomer in the synthesis of poly(1,3,4-thiadiazol-2,5-ylenvinylenarylenvinylene)s. These polymers are created through Knoevenagel condensation reactions with various aromatic aldehydes [].

Q6: What are the potential applications of poly(1,3,4-thiadiazol-2,5-ylenvinylenarylenvinylene)s?

A6: These polymers have been investigated for their electrical conductivity and thermostability, suggesting potential applications in organic electronics and materials science [].

Q7: Have any computational chemistry studies been performed on this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been used to evaluate the HOMO and LUMO energies, and thermodynamics of this compound and its derivatives []. These calculations provide insights into the electronic properties and reactivity of these compounds.

Q8: What is known about the structure-activity relationship (SAR) of this compound derivatives?

A8: Studies have shown that modifying the substituents on the thiadiazole ring can significantly impact the compound's activity, potency, and selectivity. For example, introducing specific functional groups can influence the compound's interaction with biological targets, ultimately affecting its biological activity [].

Q9: Has this compound been investigated for any biological activity?

A9: Yes, derivatives of this compound have been explored for potential fungicidal and herbicidal properties []. These studies highlight the potential of this chemical scaffold for developing new agrochemicals.

Q10: Can this compound be used to create macroscopic materials?

A10: Yes, researchers have successfully synthesized a covalent organic framework (COF) aerogel using a this compound building block []. This aerogel exhibits desirable properties like low density, excellent mechanical properties, thermal insulation, and flame retardancy.

Q11: What makes the this compound-derived COF aerogel unique?

A11: This aerogel is unique due to its three-dimensional sponge-like architecture and nitrogen-containing heterocyclic framework, contributing to its outstanding material properties [].

Q12: Does the this compound-derived COF aerogel have any other notable applications?

A12: Beyond its impressive material properties, the aerogel also demonstrates efficient photocatalytic hydrogen evolution activity in its powdered form. This activity arises from its superhydrophilicity and suitable optical properties [].

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